

One-pot synthesis of 3-Amino-4-pyrazolecarboxamide hemisulfate

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarboxamide hemisulfate

Cat. No.: B124043

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An Application Note for the Efficient One-Pot Synthesis of **3-Amino-4-pyrazolecarboxamide Hemisulfate**

Abstract

3-Amino-4-pyrazolecarboxamide is a critical starting material in the synthesis of various pharmacologically active compounds, most notably Allopurinol, a medication used to treat gout and high levels of uric acid in the body. Traditional multi-step syntheses of its stable hemisulfate salt are often plagued by long reaction times, high costs, and the generation of significant waste. This application note details a streamlined, efficient one-pot synthesis protocol for **3-Amino-4-pyrazolecarboxamide hemisulfate**. By starting with readily available reagents like cyanoacetamide and N,N-dimethylformamide dimethyl acetal (DMF-DMA), this method combines condensation, cyclization, and salt formation into a single, continuous process, offering high yields, simplified purification, and improved operational safety.

Introduction and Significance

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.^{[1][2]} 3-Amino-4-pyrazolecarboxamide, in particular, serves as a key precursor for pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. The synthesis of its hemisulfate salt is of great industrial importance as it provides a stable, easily handled intermediate for large-scale production.

Conventional methods for producing this intermediate often involve multiple distinct reaction steps, including the synthesis of expensive materials like ethoxymethylene malononitrile or the use of multi-solvent systems that complicate product isolation and waste management.^[3] The one-pot methodology presented here circumvents these challenges by creating a process that is both time- and resource-efficient, aligning with the principles of green chemistry.

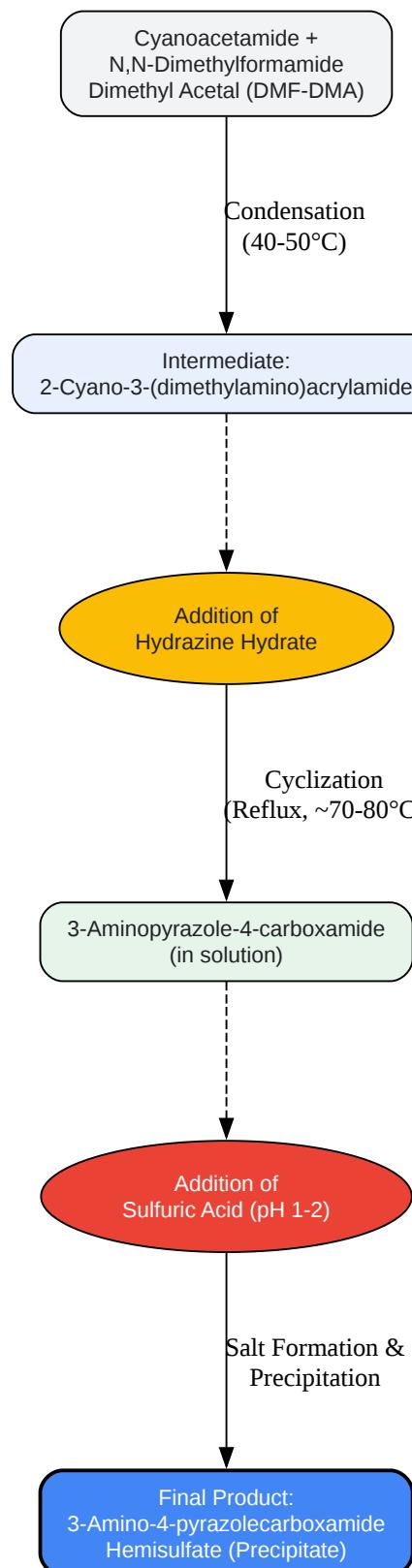
Reaction Mechanism and Rationale

The one-pot synthesis proceeds through two primary stages within a single reaction vessel, followed by precipitation of the final product.

Stage 1: Condensation to form 2-cyano-3-(dimethylamino)acrylamide. The process begins with a Knoevenagel-type condensation reaction. Cyanoacetamide, which contains an active methylene group, reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive equivalent of a formyl group, activating the cyanoacetamide for subsequent cyclization. This step is typically performed under mild heating to ensure complete conversion.

Stage 2: Cyclization with Hydrazine Hydrate. Once the intermediate is formed, hydrazine hydrate is introduced directly into the reaction mixture. Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the activated acrylamide intermediate. An intramolecular cyclization occurs, followed by the elimination of dimethylamine, to form the stable 3-aminopyrazole-4-carboxamide ring. This cyclization is often exothermic and proceeds rapidly upon addition of hydrazine.^[4]

Stage 3: Salt Formation. The final step involves the acidification of the reaction mixture with sulfuric acid. This protonates the basic pyrazole ring, leading to the precipitation of the highly stable and crystalline **3-Amino-4-pyrazolecarboxamide hemisulfate** salt. This salt form is less soluble in the reaction medium, facilitating easy isolation by filtration and washing. The use of sulfuric acid provides the hemisulfate counter-ion.^[3]



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Caption: Workflow diagram of the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the one-pot synthesis of the target compound.^[3]

Materials and Equipment

Reagents	Molar Mass (g/mol)	CAS Number
Cyanoacetamide	84.08	107-91-5
N,N-Dimethylformamide dimethyl acetal	119.16	4637-24-5
Hydrazine Hydrate (80% solution)	50.06 (as hydrate)	7803-57-8
1,4-Dioxane (Anhydrous)	88.11	123-91-1
Ethanol (Absolute)	46.07	64-17-5
Sulfuric Acid (50% w/w)	98.08	7664-93-9
Acetone	58.08	67-64-1
Deionized Water	18.02	7732-18-5

Equipment:

- Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.
- Heating mantle with stirring control.
- Dropping funnel.
- pH meter or pH indicator strips.
- Büchner funnel and vacuum flask for filtration.
- Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Formation of the Condensation Intermediate

- In a clean, dry three-neck flask, dissolve cyanoacetamide (e.g., 2.5 g, 0.03 mol) in 1,4-dioxane (e.g., 100 mL).[3]
- Begin stirring the solution at room temperature.
- Add N,N-dimethylformamide dimethyl acetal (e.g., 7.08 g, 0.06 mol) to the flask. A two-fold molar excess is used to ensure the reaction drives to completion.
- Heat the reaction mixture to 40-50°C and maintain this temperature for 2-3 hours.[3]
 - Rationale: This mild heating provides sufficient energy to overcome the activation barrier for the condensation reaction without causing degradation of the reactants or product.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the cyanoacetamide is consumed, remove the solvent (1,4-dioxane) under reduced pressure. The resulting solid can be washed with a small amount of cold 1,4-dioxane to remove unreacted DMF-DMA.[3]

Step 2: Cyclization to Form the Pyrazole Ring

- To the flask containing the crude intermediate, add absolute ethanol (e.g., 50 mL) and hydrazine hydrate (e.g., 4.5 g, 0.09 mol).[3] A significant excess of hydrazine hydrate ensures the complete and rapid cyclization of the intermediate.
- Heat the mixture to reflux (approximately 70-80°C) and maintain for 5 hours.[3][4]
 - Rationale: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic attack and subsequent cyclization to form the stable aromatic pyrazole ring.
- Monitor the disappearance of the intermediate by TLC.

Step 3: Salt Formation, Isolation, and Purification

- After the cyclization is complete, cool the reaction mixture to room temperature.
- Slowly add 50% sulfuric acid dropwise while stirring vigorously until the pH of the solution reaches 1-2.[3]
 - Caution: This step is exothermic. Addition should be slow to control the temperature.
 - Rationale: Adjusting the pH to a highly acidic range ensures complete protonation of the pyrazole, causing the hemisulfate salt to precipitate out of the solution due to its lower solubility.
- Continue stirring for an additional 20-30 minutes to ensure complete precipitation.
- Isolate the white solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake sequentially with cold deionized water (e.g., 5 mL) and then cold acetone (e.g., 5 mL).[3]
 - Rationale: The water wash removes any remaining inorganic salts, while the acetone wash removes residual organic impurities and helps to dry the product.
- Dry the final white powdered product under vacuum at 60-80°C.

Expected Results and Characterization

Following this protocol, a high yield of the final product is expected.

Parameter	Value	Reference
Typical Yield	88-93%	[3]
Appearance	White solid powder	[3]
Melting Point	224-226°C	[3]
Molecular Wt.	175.16 g/mol	[5]
Formula	$C_4H_6N_4O \cdot 0.5H_2SO_4$	[5]

Characterization Data (from literature[3]):

- IR (KBr), ν/cm^{-1} : 3447, 3310, 3187 (N-H stretching); 1660 (C=O stretching); 1563 (C=C stretching).
- ^1H NMR (DMSO- d_6) δ : 8.05 (s, 4H, NH_2).

Safety and Handling Precautions

- Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Is flammable and an irritant. Avoid contact with skin and eyes.
- Sulfuric Acid: Is extremely corrosive. Handle with care and add slowly to the reaction mixture to control the exothermic reaction.
- Solvents: 1,4-Dioxane, ethanol, and acetone are flammable. Keep away from ignition sources.

Conclusion

The one-pot synthesis of **3-Amino-4-pyrazolecarboxamide hemisulfate** presented in this note offers a significant improvement over traditional, multi-step methods. By combining condensation, cyclization, and salt formation into a single, streamlined process, this protocol reduces reaction time, minimizes solvent usage and waste, and provides a high yield of a stable, high-purity product. This efficient and cost-effective method is highly suitable for both laboratory-scale synthesis and industrial-scale production, facilitating the development of pyrazole-based pharmaceuticals.

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